molecular formula C16H20N2O2 B11846904 Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate

Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate

Cat. No.: B11846904
M. Wt: 272.34 g/mol
InChI Key: FAMYMHJRQZAJDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Mechanism of Action

The mechanism of action of ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinolines are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The compound may also interact with cellular membranes, disrupting their integrity and function .

Biological Activity

Ethyl 8-isopropyl-4-(methylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C16H20N2O2
  • Molecular Weight : 272.34 g/mol
  • SMILES Notation : O=C(C1=C(NC)C2=CC=CC(C(C)C)=C2N=C1)OCC

This quinoline derivative exhibits a unique chemical structure that contributes to its biological activities.

Research indicates that quinoline derivatives, including this compound, may exert their biological effects through various mechanisms:

  • Inhibition of Kinases : Quinoline derivatives have been shown to inhibit several kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, compounds like CJ-2360, a related quinoline derivative, demonstrated potent inhibition of anaplastic lymphoma kinase (ALK), which is crucial in certain types of cancers .
  • Antimicrobial Activity : this compound has potential applications in developing new antimicrobial agents. Its structural features suggest it may interact with bacterial cell membranes or specific targets within bacterial cells, leading to growth inhibition.
  • Anti-inflammatory Properties : Some quinoline derivatives have been linked to anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This suggests that this compound may also have similar properties .

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity TypeTarget/MechanismObserved EffectReference
Kinase InhibitionALKIC50 = 2.1 nM
AntimicrobialVarious bacterial strainsGrowth inhibition observed
Anti-inflammatoryCOX-1 and COX-2 inhibitionReduced inflammation markers

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related quinoline derivatives, researchers found that certain compounds exhibited significant cytotoxic effects against cancer cell lines at low concentrations (30–100 nM). The mechanisms involved included apoptosis induction and cell cycle arrest, highlighting the potential of this compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial efficacy of quinoline derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study demonstrated that modifications to the quinoline structure could enhance antibacterial activity, suggesting that this compound might be optimized for improved efficacy against resistant strains .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 4-(methylamino)-8-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-5-20-16(19)13-9-18-15-11(10(2)3)7-6-8-12(15)14(13)17-4/h6-10H,5H2,1-4H3,(H,17,18)

InChI Key

FAMYMHJRQZAJDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC)C=CC=C2C(C)C

Origin of Product

United States

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